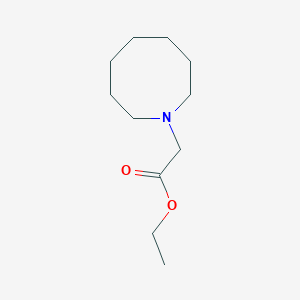

Ethyl azocan-1-ylacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl azocan-1-ylacetate is not directly mentioned in the provided papers. However, the papers do discuss various ethyl acetate derivatives and their synthesis, which can provide insight into the general class of compounds to which this compound belongs. For instance, ethyl benzoylacetate is used in the synthesis of various heterocyclic compounds, indicating that ethyl acetate derivatives are versatile intermediates in organic synthesis .

Synthesis Analysis

The synthesis of ethyl acetate derivatives can involve different strategies, such as organocatalysis or alkylation reactions. Paper describes the use of 1-Ethyl-3-methylimidazolium acetate as an organocatalyst for cyanosilylation

Aplicaciones Científicas De Investigación

Tautomerism Studies : Ethyl derivatives, such as those similar to Ethyl azocan-1-ylacetate, have been studied for their tautomerism. For example, a study by Chapman (1966) on ethyl 1,2-dihydro-2-oxoquinoxalin-3-ylacetate revealed its tautomeric nature in different states, showcasing the compound's structural versatility (Chapman, 1966).

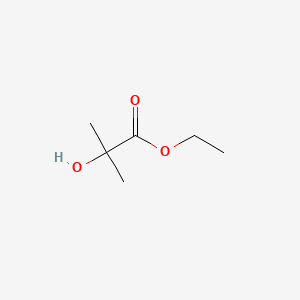

Green Solvent Applications : Research involving ethyl lactate, a bio-based green solvent, highlights the use of similar ethyl derivatives in promoting eco-friendly chemical reactions. Dandia et al. (2013) demonstrated the use of ethyl lactate in synthesizing medicinally significant compounds, indicating the potential for this compound in green chemistry applications (Dandia et al., 2013).

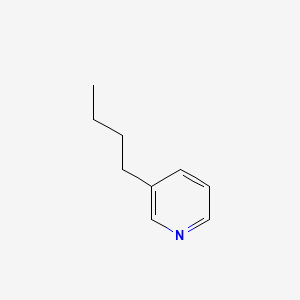

Synthesis of Novel Compounds : The ability to generate novel ring systems and heterocycles is a key application of ethyl derivatives. Fernández et al. (2015) explored the synthesis of azeto[2,3-c]quinolizinedione, utilizing ethyl 6-methylpyridin-2(1H)-on-1-ylacetate, showcasing the compound's utility in creating unique molecular structures (Fernández et al., 2015).

Electrochemical Studies : Ethyl derivatives have been the subject of electrochemical research. Kumar et al. (2011) studied the electrochemical behavior of 2-[2-(azocan-1-yl) ethyl] guanidine, providing insights into the electrochemical properties and potential applications of this compound in electrochemistry (Kumar et al., 2011).

Pharmaceutical Intermediates : Compounds like this compound may serve as valuable intermediates in pharmaceutical synthesis. Lentini et al. (2008) reported on the synthesis of ethyl tetrahydro-1H-pyrrolizin-7a(5H)-ylacetate, highlighting the role of such ethyl derivatives in developing pharmaceuticals (Lentini et al., 2008).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 2-(azocan-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-2-14-11(13)10-12-8-6-4-3-5-7-9-12/h2-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVTSPTLYTRBYBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCCCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

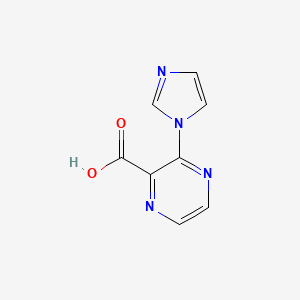

![5H-Imidazo[1,2-b]pyrazole-2-carboxylic Acid](/img/structure/B1328884.png)

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid](/img/structure/B1328886.png)